(1,2,2-Trimethyl-3-butenyl)benzene
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Overview
Description
. It is a derivative of benzene, featuring a butenyl group substituted with three methyl groups. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethyl-3-butenyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and controlled temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: (1,2,2-Trimethyl-3-butenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C, mild temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
(1,2,2-Trimethyl-3-butenyl)benzene finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of (1,2,2-Trimethyl-3-butenyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex, followed by deprotonation to restore aromaticity.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups and reactivity.
Biological Pathways: Derivatives of the compound may interact with biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(1,2,3-Trimethylbenzene): A benzene derivative with three methyl groups at different positions.
(2-Butenylbenzene): A benzene derivative with a butenyl group.
Uniqueness: (1,2,2-Trimethyl-3-butenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.
Properties
Molecular Formula |
C13H18 |
---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,3-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3 |
InChI Key |
JRBPHJBWTNHDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)C=C |
Origin of Product |
United States |
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